molecular formula C24H25ClN2O4 B2817870 3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946385-64-4

3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2817870
CAS RN: 946385-64-4
M. Wt: 440.92
InChI Key: CWTVZCZMTNDYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Structural Analysis

A significant portion of the research revolves around the synthesis and conformational analysis of similar compounds. For example, Heydenreich et al. (2008) explored the cyclization of certain hydroxynaphthyl derivatives with formaldehyde and other agents, leading to the preparation of naphth[1,2-e][1,3]oxazino[4,3-a]isoquinolines. This study provides insight into the structural and conformational preferences of such heterocycles, preferring twisted chair conformers for the piperidine and 1,3-oxazine moieties, which might be relevant to the chemical behavior of the compound (Heydenreich, Koch, Szatmári, Fülöp, & Kleinpeter, 2008).

Pharmacological Potential

Significant pharmacological evaluations have been conducted, particularly focusing on anti-inflammatory and antimicrobial activities. Zhang et al. (2017) investigated the anti-inflammatory properties of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives, revealing their potential to inhibit inflammatory responses through the suppression of NF-κB and MAPK signaling pathways. This study suggests a promising avenue for developing new therapeutic agents for inflammation-related disorders using such derivatives (Zhang, Li, Cao, Tian, & Quan, 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c25-18-4-2-17(3-5-18)21-15-30-24-19(23(21)28)6-7-22-20(24)14-27(16-31-22)9-1-8-26-10-12-29-13-11-26/h2-7,15H,1,8-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTVZCZMTNDYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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